
3-Fluoro-5-(methoxymethoxy)benzaldehyde
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Overview
Description
3-Fluoro-5-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H9FO3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the third position and a methoxymethoxy group at the fifth position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(methoxymethoxy)benzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable fluorinated benzene derivative.
Formylation: The formyl group is introduced using a formylation reagent like dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst such as titanium tetrachloride (TiCl4).
These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems helps in achieving consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(methoxymethoxy)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 3-Fluoro-5-(methoxymethoxy)benzoic acid.
Reduction: 3-Fluoro-5-(methoxymethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Fluoro-5-(methoxymethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active compounds that can be used in drug discovery and development.
Medicine: Research on its derivatives has shown potential in developing new therapeutic agents for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(methoxymethoxy)benzaldehyde depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-3-methoxybenzaldehyde
- 3-Fluoro-5-(trifluoromethyl)benzaldehyde
- 3-Methoxybenzaldehyde
- 3-Fluoro-4-hydroxy-5-methoxybenzaldehyde
Uniqueness
3-Fluoro-5-(methoxymethoxy)benzaldehyde is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties to the compound, making it valuable for specific synthetic applications and research purposes .
Biological Activity
3-Fluoro-5-(methoxymethoxy)benzaldehyde is a fluorinated aromatic aldehyde that has garnered attention for its potential biological activities. This compound is characterized by the presence of a fluorine atom and methoxymethoxy functional groups, which may influence its interaction with biological systems and its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Molecular Formula : C9H10F O3
Molecular Weight : Approximately 184.16 g/mol
The structural features of this compound include:
- A benzene ring with a formyl group (–CHO).
- Two methoxy groups (–OCH3) in specific positions, contributing to its reactivity.
- A fluorine atom that enhances lipophilicity, potentially affecting biological activity and pharmacokinetics.
The biological activity of this compound is believed to arise from its interaction with various biomolecules. The methoxymethoxy group can engage in hydrogen bonding, influencing the compound's binding affinity to target proteins or nucleic acids. The fluorine atom can enhance metabolic stability and lipophilicity, making it a valuable moiety in drug design.
Biological Activities
Research indicates that similar compounds exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown antimicrobial properties against various pathogens. For instance, derivatives have been tested against Staphylococcus aureus and other bacteria, demonstrating varying degrees of effectiveness .
- Anti-inflammatory Effects : Some studies suggest that fluorinated compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Anticancer Potential : The interaction with cellular targets may also extend to anticancer activities, as some fluorinated benzaldehydes have been observed to inhibit cancer cell proliferation .
Case Studies and Research Findings
- Antimicrobial Studies : In a comparative study of structurally related compounds, this compound was evaluated alongside other benzaldehyde derivatives for their Minimum Inhibitory Concentration (MIC) against E. coli and S. pyogenes. Results indicated that modifications at the C-3 and C-4 positions significantly influenced antibacterial activity .
- Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that the presence of electron-withdrawing groups like fluorine enhances the antibacterial properties of benzaldehyde derivatives. Compounds with halogen substitutions showed improved binding to bacterial DNA, suggesting a mechanism involving DNA intercalation or groove binding .
- Pharmacokinetic Profiling : Preliminary studies on the ADME (Absorption, Distribution, Metabolism, Excretion) properties of related compounds indicate favorable profiles for oral bioavailability and metabolic stability, which are critical for drug development .
Data Summary Table
Compound Name | Molecular Formula | Biological Activity | MIC (µg/mL) |
---|---|---|---|
This compound | C9H10F O3 | Antimicrobial, Anti-inflammatory | Varies by substitution |
3-Fluoro-2-(methoxymethoxy)benzaldehyde | C9H10F O3 | Antimicrobial | MIC = 16 - 32 |
4-Benzyloxy-3-fluoro-2-(methoxymethoxy)benzaldehyde | C11H12F O4 | Advanced organic synthesis | Not specified |
Properties
Molecular Formula |
C9H9FO3 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
3-fluoro-5-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9FO3/c1-12-6-13-9-3-7(5-11)2-8(10)4-9/h2-5H,6H2,1H3 |
InChI Key |
QSFPJMLGTMUNOO-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=CC(=C1)C=O)F |
Origin of Product |
United States |
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